Heptyl nonanoate

Übersicht

Beschreibung

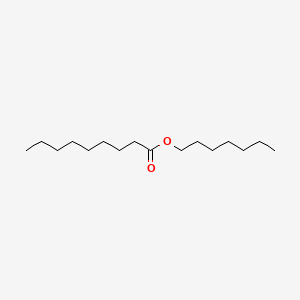

Heptyl nonanoate, also known as nonanoic acid heptyl ester, is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction between nonanoic acid and heptanol. This compound is known for its use in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Heptyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and heptanol. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water, which drives the reaction to completion . The general reaction is as follows:

Nonanoic acid+HeptanolH2SO4Heptyl nonanoate+Water

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Heptyl nonanoate undergoes hydrolysis under both acidic and basic conditions, reversing the esterification process:

-

Acid-Catalyzed Hydrolysis :

In the presence of H⁺ catalysts, the ester cleaves into nonanoic acid and heptyl alcohol. This equilibrium is influenced by the removal of products (e.g., distillation of heptyl alcohol) . -

Base-Catalyzed Saponification :

Strong bases like NaOH fully convert the ester to sodium nonanoate and heptyl alcohol, a process critical for soap production .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H⁺, heat, H₂O | Nonanoic acid + Heptyl alcohol |

| Basic Hydrolysis | NaOH, heat | Sodium nonanoate + Heptyl alcohol |

Transesterification

This compound can react with other alcohols (e.g., methanol) under acidic or basic catalysis to form mixed esters:

For example, transesterification with methanol yields methyl nonanoate and heptyl alcohol. This reaction is driven by Le Chatelier’s principle, favoring product formation when excess alcohol is used .

Reaction with Nucleophiles

Esters react with nucleophiles at the carbonyl carbon:

-

Amine Reactions :

this compound can react with ammonia or primary/secondary amines to form amides, though yields are typically lower compared to acid halides :

-

Hydride/Grignard Reagents :

While less common, esters can undergo nucleophilic acyl substitution with strong reagents like Grignard compounds, though this is not explicitly documented for this compound .

Photochemical Degradation

Nonanoic acid derivatives may undergo photochemical decomposition under UV light, as observed in related compounds . While direct evidence for this compound is limited, analogous esters could theoretically degrade via radical pathways to produce aldehydes or other fragments. This remains an area for further study.

Enzyme-Catalyzed Transformations

Though not directly reported for this compound, ester synthesis involving lipases (e.g., Rhizomucor meihei) suggests potential for reverse hydrolysis or transesterification . For example, immobilized lipases could catalyze the cleavage of this compound into nonanoic acid and heptyl alcohol under controlled conditions.

Research Challenges and Opportunities

-

Synthetic Efficiency : Optimizing reaction conditions (e.g., catalyst choice, temperature) for hydrolysis or transesterification of this compound.

-

Environmental Stability : Investigating photochemical stability in natural settings, given its potential relevance to aerosol formation .

-

Biocatalytic Applications : Exploring enzymatic pathways for selective transformations, leveraging insights from similar esters .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Heptyl nonanoate is an ester formed from heptanol and nonanoic acid. Its structure consists of a long hydrocarbon chain, which contributes to its unique properties, such as low volatility and solubility in organic solvents. The compound is classified under fatty acid esters, which are known for their versatile applications in different sectors.

Scientific Research Applications

-

Solvent and Intermediate in Organic Synthesis

- This compound serves as a solvent in various chemical reactions, facilitating the synthesis of organic compounds. Its properties make it suitable for use in reactions requiring non-polar solvents.

- Biological Applications

- Flavoring Agent

- Cosmetic Formulations

- Food Industry Applications

- Pharmaceutical Uses

Wirkmechanismus

The mechanism of action of heptyl nonanoate in biological systems involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Heptyl nonanoate can be compared with other esters such as:

Ethyl nonanoate: Similar in structure but with an ethyl group instead of a heptyl group.

Methyl nonanoate: Contains a methyl group, making it smaller and more volatile.

Butyl nonanoate: Features a butyl group, which affects its solubility and boiling point.

This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications where longer-chain esters are preferred.

Biologische Aktivität

Heptyl nonanoate, a fatty acid ester with the chemical formula CHO, is gaining attention for its potential biological activities. This article reviews the biological properties, including antimicrobial and insecticidal effects, supported by various research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 256.43 g/mol

- CAS Number : 522422

This compound is classified as an alkyl ester, which is known for its applications in cosmetics and as a potential bioactive compound in agriculture.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its analogs. A study conducted on various ester compounds, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using microdilution methods.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus, E. coli |

| Hexyl nonanoate | 16 | Listeria monocytogenes |

These findings suggest that this compound may serve as a potential candidate for developing natural antimicrobial agents in food preservation and cosmetic formulations .

2. Insecticidal Effects

This compound has also been studied for its insecticidal properties, particularly as a pheromone analog in pest control. Research indicates that when coupled with specific pheromones, this compound can inhibit the mating behaviors of certain moth species, such as Helicoverpa rubrepens, thereby reducing their populations.

- Study Findings :

3. Toxicological Profile

The safety assessment of this compound indicates a favorable toxicological profile. In animal studies, it was observed that high doses did not result in significant adverse effects. The no-observable-adverse-effect level (NOAEL) was established at ≥1000 mg/kg body weight/day in rat models .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common foodborne pathogens. The results showed that concentrations above 32 µg/mL effectively inhibited the growth of E. coli and Salmonella species.

Case Study 2: Insect Behavior Modification

A field study evaluated the effectiveness of this compound-based formulations in reducing pest populations in agricultural settings. The results indicated a significant decrease in moth populations when treated with pheromone blends containing this compound compared to control plots.

Eigenschaften

IUPAC Name |

heptyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-16(17)18-15-13-11-8-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSLOAKOWGOSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221848 | |

| Record name | Heptyl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71605-85-1 | |

| Record name | Heptyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71605-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl nonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071605851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.